Cas no 1805075-17-5 (Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate)

Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate
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- インチ: 1S/C12H11F6NO2/c1-2-21-9(20)5-6-8(19)4-3-7(11(13,14)15)10(6)12(16,17)18/h3-4H,2,5,19H2,1H3
- InChIKey: ITKUXXYPBRLRSU-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(C(F)(F)F)=CC=C(C=1CC(=O)OCC)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 368
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 52.3
Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013009068-1g |
Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate |
1805075-17-5 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate 関連文献
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetateに関する追加情報
Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate (CAS No. 1805075-17-5): A Comprehensive Overview
Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate (CAS No. 1805075-17-5) is a multifaceted compound with significant potential in various fields of chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development, particularly in the areas of cancer therapy and anti-inflammatory treatments.
The molecular formula of Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate is C14H13F6NO2, and it has a molecular weight of approximately 349.25 g/mol. The presence of the trifluoromethyl groups (CF3) and the amino group (-NH2) imparts unique chemical properties to this compound, making it highly versatile in both synthetic and biological contexts.
In recent years, the study of fluorinated compounds has seen a surge in interest due to their enhanced biological activity and stability. The trifluoromethyl groups in Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate contribute to its lipophilicity and metabolic stability, which are crucial factors in drug design. These properties make it an attractive candidate for the development of new therapeutic agents.
One of the key areas of research involving Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate is its potential as an anticancer agent. Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis, leading to apoptosis (programmed cell death).
Beyond its anticancer properties, Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate has also shown promise in anti-inflammatory applications. Inflammation is a complex biological response that can lead to various diseases when chronic or uncontrolled. Research has indicated that this compound can modulate key inflammatory pathways, such as the NF-κB signaling pathway, thereby reducing inflammation and associated tissue damage.
The synthesis of Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate involves several steps, including the formation of the trifluoromethylated phenyl ring and the subsequent introduction of the amino and ester groups. Various synthetic routes have been explored to optimize yield and purity, with some methods employing transition metal-catalyzed reactions for improved efficiency.
In terms of safety and handling, while Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate is not classified as a hazardous material, it should be handled with care in a well-ventilated area to avoid inhalation or skin contact. Proper personal protective equipment (PPE) should be used when working with this compound.
The future prospects for Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate are promising. Ongoing clinical trials are evaluating its efficacy and safety in treating various diseases. Additionally, researchers are exploring its potential as a lead compound for the development of new drugs with improved therapeutic profiles.
In conclusion, Ethyl 6-amino-2,3-bis(trifluoromethyl)phenylacetate (CAS No. 1805075-17-5) is a versatile compound with significant potential in pharmaceutical research. Its unique chemical structure and biological activity make it a valuable asset in the quest for new therapeutic agents. As research continues to advance, it is likely that this compound will play an increasingly important role in the development of innovative treatments for a wide range of diseases.
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